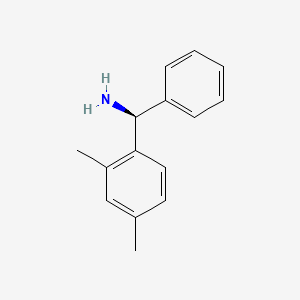
(S)-(2,4-dimethylphenyl)(phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol It is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with phenylmagnesium bromide, followed by the addition of ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2,4-dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-(2,4-dimethylphenyl)(phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(2,4-dimethylphenyl)(phenyl)methanamine: The enantiomer of the compound with different chiral properties.
(S)-(2,4-dimethylphenyl)(phenyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(S)-(2,4-dimethylphenyl)(phenyl)methanone: A ketone derivative of the compound.
Uniqueness
(S)-(2,4-dimethylphenyl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of both phenyl and 2,4-dimethylphenyl groups.
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
(S)-(2,4-dimethylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
SUNSGWLJZIJJDI-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
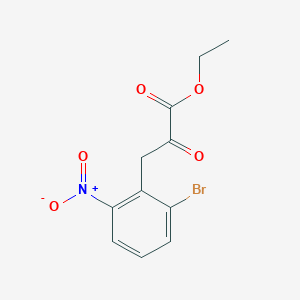
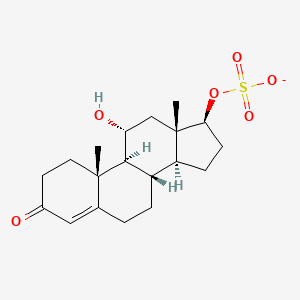
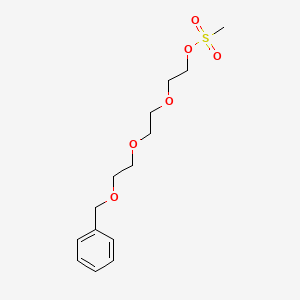
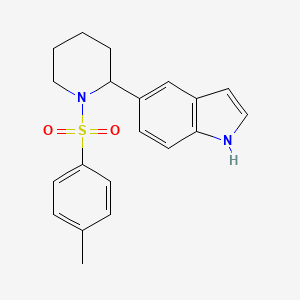

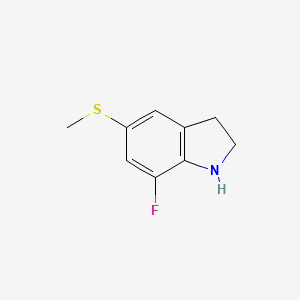
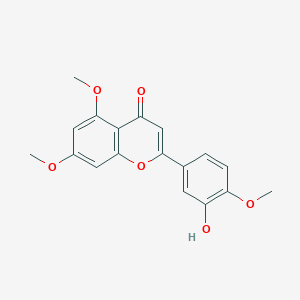
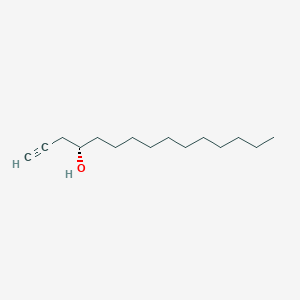
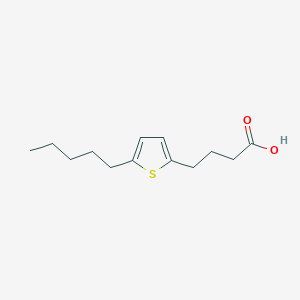
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
